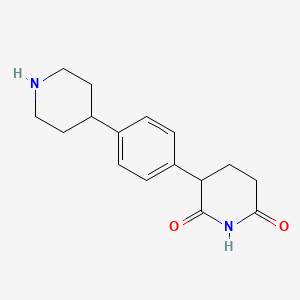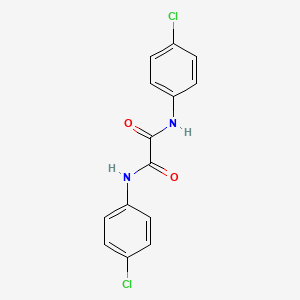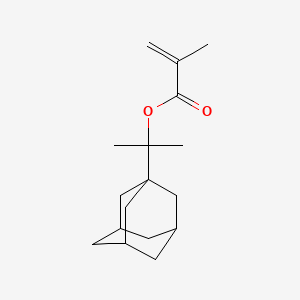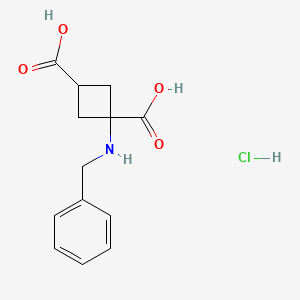
(1s,3s)-1-(Benzylamino)cyclobutane-1,3-dicarboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1s,3s)-1-(Benzylamino)cyclobutane-1,3-dicarboxylic acid hydrochloride is a synthetic organic compound that belongs to the class of cyclobutane derivatives. This compound is characterized by the presence of a benzylamino group attached to a cyclobutane ring, which also contains two carboxylic acid groups. The hydrochloride form indicates that the compound is in its salt form, which can enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-1-(Benzylamino)cyclobutane-1,3-dicarboxylic acid hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Benzylamino Group: This step usually involves the nucleophilic substitution of a suitable benzylamine derivative onto the cyclobutane ring.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as high-pressure reactors for cycloaddition reactions, and continuous flow systems for efficient carboxylation and salt formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them into alcohols or aldehydes.
Substitution: The benzylamino group can participate in substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Alcohols, aldehydes, or reduced carboxylic acids.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.
Protein Binding: The compound can be studied for its binding affinity to various proteins.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific pathways.
Therapeutic Agents: Investigation into its therapeutic properties for treating diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Used as a building block in the production of other chemicals.
Mechanism of Action
The mechanism of action of (1s,3s)-1-(Benzylamino)cyclobutane-1,3-dicarboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with target molecules, while the carboxylic acid groups can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(1s,3s)-1-(Amino)cyclobutane-1,3-dicarboxylic acid: Lacks the benzyl group, which may affect its binding properties.
(1s,3s)-1-(Phenylamino)cyclobutane-1,3-dicarboxylic acid: Contains a phenyl group instead of a benzyl group, which can influence its reactivity and interactions.
Uniqueness
(1s,3s)-1-(Benzylamino)cyclobutane-1,3-dicarboxylic acid hydrochloride is unique due to the presence of the benzylamino group, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
Molecular Formula |
C13H16ClNO4 |
|---|---|
Molecular Weight |
285.72 g/mol |
IUPAC Name |
1-(benzylamino)cyclobutane-1,3-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H15NO4.ClH/c15-11(16)10-6-13(7-10,12(17)18)14-8-9-4-2-1-3-5-9;/h1-5,10,14H,6-8H2,(H,15,16)(H,17,18);1H |
InChI Key |
KRQXMIQAZACZKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(=O)O)NCC2=CC=CC=C2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-((1,4-dioxan-2-yl)methoxy)-4-oxo-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-9-yl trifluoromethanesulfonate](/img/structure/B13912453.png)

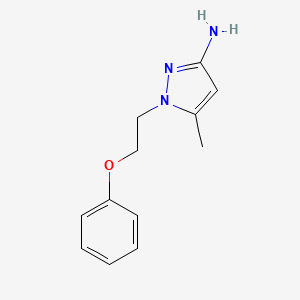
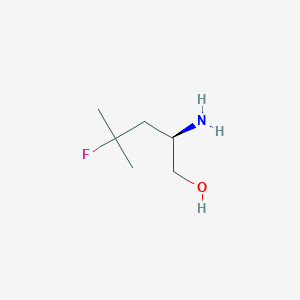
![(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13912469.png)
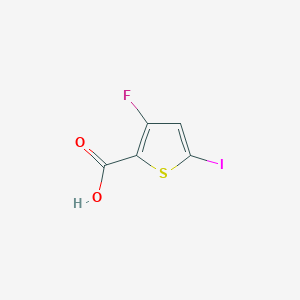
![2-[4-(Chloromethyl)phenyl]-1-methyl-4-(trifluoromethyl)imidazole](/img/structure/B13912493.png)


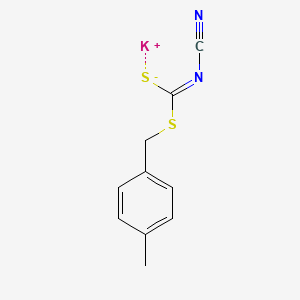
![2-{Benzyl[2-(diethylamino)ethyl]amino}ethan-1-ol](/img/structure/B13912521.png)
